![molecular formula C18H23N7 B2512303 [1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine CAS No. 878065-36-2](/img/structure/B2512303.png)
[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine is a useful research compound. Its molecular formula is C18H23N7 and its molecular weight is 337.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a compound of interest due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-pyrimidine core with a piperazine substituent. The molecular formula is C16H22N6, and it has a molecular weight of approximately 302.39 g/mol. Its structural components contribute to its biological activity, particularly in targeting specific enzymes involved in cell signaling pathways.
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular processes, including growth, differentiation, and metabolism. The compound acts primarily as an inhibitor of certain protein kinases, which are implicated in various diseases, including cancer. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways that lead to uncontrolled cell proliferation.
Specific Targets
Research indicates that this compound selectively inhibits Protein Tyrosine Kinases (PTKs) and Serine/Threonine Kinases , which are essential for many cellular functions. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer models.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that it effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
A549 (Lung Cancer) | 4.8 | Cell cycle arrest |
HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Neuroprotective Effects
Emerging evidence suggests that the compound may also exhibit neuroprotective properties. It has been shown to modulate the activity of muscarinic acetylcholine receptors (mAChRs), which are critical in cognitive functions. This modulation can potentially benefit neurodegenerative conditions such as Alzheimer's disease.
Case Studies and Research Findings
- In Vivo Efficacy : A study conducted on mice bearing xenograft tumors showed significant tumor regression following treatment with the compound at doses of 10 mg/kg daily for two weeks. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tumors compared to controls.
- Molecular Pathway Analysis : Another investigation utilized Western blotting techniques to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation post-treatment with the compound. Results indicated upregulation of pro-apoptotic markers (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Combination Therapy : Recent studies explored the effects of combining this compound with standard chemotherapeutic agents like cisplatin. The combination therapy demonstrated enhanced efficacy over monotherapy, suggesting a synergistic effect that warrants further investigation.
Propiedades
IUPAC Name |
1-methyl-N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-13-4-6-14(7-5-13)20-16-15-12-19-24(3)17(15)22-18(21-16)25-10-8-23(2)9-11-25/h4-7,12H,8-11H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAUGNUWFYJMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.